2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline
Overview
Description
2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications .
Scientific Research Applications
2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline, typically involves multi-step reactions. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of catalysts, solvents, and specific reaction conditions to achieve the desired product.
For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The Friedlander synthesis, on the other hand, involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and recyclable catalysts are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydroquinoline compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2-Phenylquinoline: Another derivative with potential biological activities
Uniqueness
2-Methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methyl-8-[2-(2-phenylphenoxy)ethoxy]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-18-14-15-20-10-7-13-23(24(20)25-18)27-17-16-26-22-12-6-5-11-21(22)19-8-3-2-4-9-19/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGXXXPDMBJCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC=C3C4=CC=CC=C4)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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